tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate
Overview
Description
tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate: is an organic compound with the molecular formula C13H16BrNO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromophenyl group, and an oxoethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzaldehyde under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Coupling Reactions: The compound is an ideal substrate for Suzuki coupling reactions due to the presence of the bromophenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides or thiocyanates depending on the nucleophile used.
Suzuki Coupling: Biaryl compounds are the major products formed from this reaction.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is widely used as an intermediate in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable building block in the development of new chemical entities .
Biology and Medicine: In biological research, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including oncology and neurology .
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its role as an intermediate in the synthesis of high-value products underscores its importance in industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is primarily related to its ability to undergo chemical transformations that lead to the formation of biologically active compounds. The presence of the bromophenyl group allows for selective reactions, such as coupling and substitution, which can modify the compound’s activity and specificity .
Comparison with Similar Compounds
tert-Butyl N-(4-bromophenyl)carbamate: Similar in structure but lacks the oxoethyl group.
tert-Butyl N-(4-bromobutyl)carbamate: Contains a butyl group instead of an oxoethyl group.
Uniqueness: tert-Butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is unique due to the presence of both the oxoethyl and bromophenyl groups, which confer specific reactivity and versatility in synthetic applications. This combination of functional groups allows for a broader range of chemical transformations compared to its similar counterparts .
Biological Activity
Overview
tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a bromophenyl moiety, and an oxoethyl group. Its molecular formula is C13H16BrNO3, and it is recognized for its role as an intermediate in organic synthesis, particularly in pharmaceutical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant research findings.
The biological activity of this compound can be attributed to the following mechanisms:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom. This reactivity allows for the formation of various derivatives that may exhibit distinct biological activities.
- Hydrogen Bonding : The carbamate group in the compound participates in hydrogen bonding interactions with biological targets, which is crucial for its binding affinity and specificity.
- Enzyme Inhibition : Research indicates that derivatives of this compound may act as enzyme inhibitors, targeting specific enzymes involved in metabolic pathways .
Pharmacological Potential
Research has highlighted several therapeutic areas where this compound derivatives show promise:
- Oncology : Compounds derived from this structure have been explored for their potential as anticancer agents. Studies indicate that modifications to the bromophenyl group can enhance selectivity and potency against cancer cell lines .
- Neurology : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its derivatives may interact with neurotransmitter systems or inhibit enzymes involved in neurodegenerative processes .
- Antimicrobial Activity : Some studies have indicated that certain derivatives exhibit antimicrobial properties, making them candidates for further investigation in infectious disease treatments.
Research Findings
Numerous studies have investigated the biological activity of this compound and its derivatives. Here are some key findings:
Case Studies
- Inhibition of Protease Enzymes : A study examined a series of compounds based on this compound as inhibitors of proteases involved in cancer progression. The results indicated that specific modifications to the bromophenyl group led to increased inhibitory activity against target enzymes.
- Neuroprotective Effects : Another research project focused on evaluating the neuroprotective effects of this compound's derivatives in models of neurodegeneration. Findings suggested that certain derivatives could reduce oxidative stress and inflammation in neuronal cells.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGIBANCUCMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732495 | |
Record name | tert-Butyl [2-(4-bromophenyl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339185-70-5 | |
Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339185-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(4-bromophenyl)-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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